5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline
Description
5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-13-7-6-9(8-10(13)15)14-16-11-4-2-3-5-12(11)17-14/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAAJBOHHXFWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline typically involves the reaction of o-phenylenediamine with salicylaldehyde under acidic conditions to form the benzimidazole ring. The methoxy group is introduced through a subsequent methylation reaction . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:
2-(1H-1,3-benzodiazol-2-yl) phenol: Exhibits similar antimicrobial activities but lacks the methoxy group.
5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol: Known for its antioxidant properties but has different substitution patterns.
These comparisons highlight the unique structural features and biological activities of this compound.
Biological Activity
5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzodiazole moiety, which is known for its diverse pharmacological activities. The structure can be represented as follows:
This compound exhibits both hydrophilic and lipophilic characteristics due to the presence of methoxy and aniline groups, which facilitate interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells. A study demonstrated that certain benzimidazole derivatives displayed strong binding affinity to DNA and were effective against various cancer cell lines .
Antimicrobial Properties
Compounds related to this compound have also been evaluated for their antimicrobial activity. In particular, derivatives containing halogen substitutions have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . These findings suggest that structural modifications can enhance the antimicrobial efficacy of similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibiting key enzymes such as topoisomerases can lead to the accumulation of DNA damage and subsequent cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of a series of benzimidazole derivatives demonstrated that specific substitutions on the benzodiazole ring significantly influenced their cytotoxicity against cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against human breast cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 10 | MCF-7 |
| B | 5 | MDA-MB-231 |
| C | 15 | HeLa |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a library of benzodiazole derivatives was screened for activity against MRSA. The study found that compounds with electron-withdrawing groups at specific positions on the benzene ring exhibited enhanced activity.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| D | 0.25 | Anti-MRSA |
| E | 16 | Weak Anti-MRSA |
| F | >100 | Non-active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
